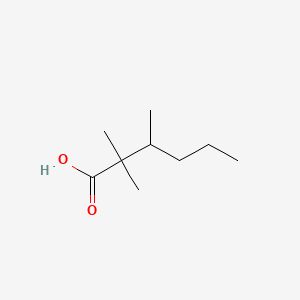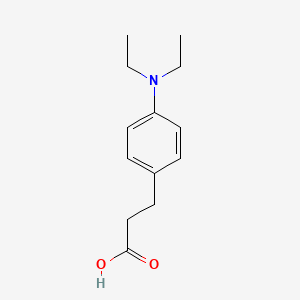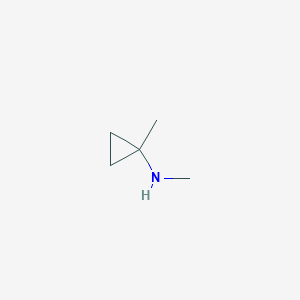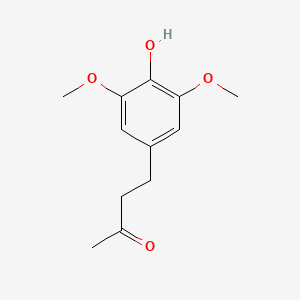
4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . It is known for its aromatic properties and is often used in various chemical and biological research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with a suitable ketone under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where the aldehyde reacts with acetone in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
科学研究应用
4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to participate in hydrogen bonding and electron-donating interactions, which can modulate the activity of enzymes and receptors. These interactions are crucial for its antioxidant and antimicrobial effects .
相似化合物的比较
Similar Compounds
4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one: Similar in structure but with methyl groups instead of methoxy groups.
4-(4-Hydroxy-3-methoxyphenyl)butan-2-one: Contains one methoxy group instead of two.
4-(4-Hydroxyphenyl)butan-2-one: Lacks the methoxy groups entirely.
Uniqueness
4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
112468-41-4 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC 名称 |
4-(4-hydroxy-3,5-dimethoxyphenyl)butan-2-one |
InChI |
InChI=1S/C12H16O4/c1-8(13)4-5-9-6-10(15-2)12(14)11(7-9)16-3/h6-7,14H,4-5H2,1-3H3 |
InChI 键 |
NULBEPOZYDYWOV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCC1=CC(=C(C(=C1)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


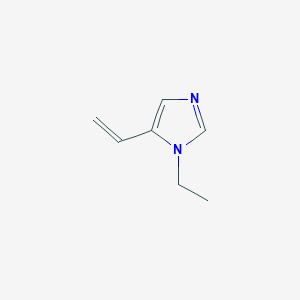
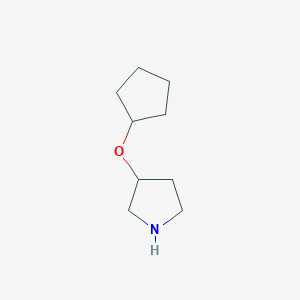
![rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidinehydrochloride](/img/structure/B15322801.png)
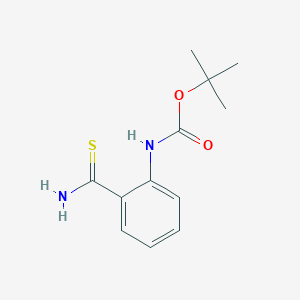

![1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine](/img/structure/B15322812.png)
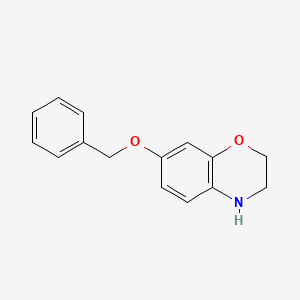
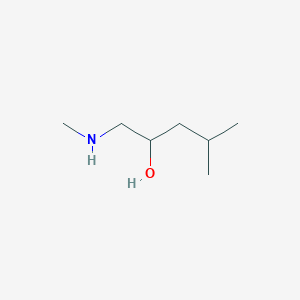
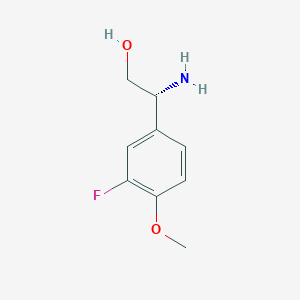
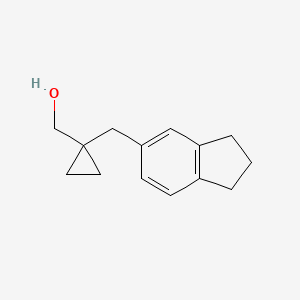
![(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol](/img/structure/B15322857.png)
